![molecular formula C11H16N2O2S B6449286 N-methyl-1-phenylmethanesulfonylazetidin-3-amine CAS No. 2549017-05-0](/img/structure/B6449286.png)
N-methyl-1-phenylmethanesulfonylazetidin-3-amine
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Description
“N-methyl-1-phenylmethanesulfonylazetidin-3-amine” is an amine, which is a derivative of ammonia (NH3) in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In this case, the substituents include a methyl group, a phenylmethanesulfonyl group, and an azetidin-3-amine group.
Molecular Structure Analysis
The molecular structure analysis of amines involves techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “N-methyl-1-phenylmethanesulfonylazetidin-3-amine” can undergo would depend on its exact structure and conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure. They can have different boiling points, solubility, and reactivity . Specific properties of “N-methyl-1-phenylmethanesulfonylazetidin-3-amine” would require more detailed information.Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzylsulfonyl-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-12-11-7-13(8-11)16(14,15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZFOPWTTKRXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-phenylmethanesulfonylazetidin-3-amine |
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